molecular formula C6H9N3 B1296103 5,6-Dimethylpyrazin-2-amine CAS No. 6294-70-8

5,6-Dimethylpyrazin-2-amine

Cat. No. B1296103
CAS RN: 6294-70-8
M. Wt: 123.16 g/mol
InChI Key: JTPCVJQUFYRJES-UHFFFAOYSA-N
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Description

5,6-Dimethylpyrazin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrazines. Pyrazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The dimethylpyrazin-2-amine derivatives are of interest due to their potential biological activities and their presence in various chemical reactions.

Synthesis Analysis

The synthesis of pyrazine derivatives can be achieved through various methods. One approach involves the regioselective synthesis of tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones from primary amines and α-amino acid derivatives, utilizing a constrained intramolecular "click" reaction as a key step . This method provides a practical and high-yielding route to enantiopure compounds without the need for chromatographic purification.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is influenced by the substituents attached to the pyrazine ring. In the case of 5,6-dimethylpyrazin-2-amine, the methyl groups at positions 5 and 6 can affect the electronic distribution and steric hindrance, which in turn can influence the reactivity and interaction with other molecules.

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions. For instance, the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines can yield both 4-iminiopyran salts and pyridinium salts when primary amines are used . The outcome of such reactions depends on factors like the basicity of the amine. Secondary amines, on the other hand, lead to different products, demonstrating the versatility of pyrazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,6-dimethylpyrazin-2-amine derivatives are influenced by their molecular structure. For example, the presence of dimethyl groups can affect the compound's boiling point, solubility, and stability. The analgesic and anti-inflammatory properties of certain amide derivatives of pyrazine have been studied, showing that some compounds exhibit significant biological activity . These properties are not solely due to cyclooxygenase inhibition, suggesting alternative mechanisms of action.

Scientific Research Applications

Metal Ion Interaction Studies

Driessen, Paap, and Reedijk (2010) investigated the interaction of a ligand related to 5,6-Dimethylpyrazin-2-amine with metal ions, specifically zinc. They discovered that this ligand partially disintegrates when reacted with zinc dichloride or zinc dibromide, forming compounds containing a unique bis(pyrazolato)-bridged tetrahalogenido dizinc(II) anion (Driessen, Paap, & Reedijk, 2010).

Synthesis of Functionalized Pyrazines

Gunasekaran, Prasanna, and Perumal (2014) demonstrated the synthesis of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines from domino reactions involving a related compound to 5,6-Dimethylpyrazin-2-amine. This synthesis is significant for creating highly functionalized pyrazines (Gunasekaran, Prasanna, & Perumal, 2014).

Crystal Structure Analysis

Xu, Yang, Jiang, and Ke (2012) synthesized and analyzed the crystal structures of unsymmetrical 1,2,4,5-tetrazine derivatives, using compounds structurally related to 5,6-Dimethylpyrazin-2-amine. Their research offers insights into the structural properties of such compounds (Xu, Yang, Jiang, & Ke, 2012).

Safety And Hazards

The safety information for 5,6-Dimethylpyrazin-2-amine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

5,6-dimethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPCVJQUFYRJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278727
Record name 5,6-dimethylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylpyrazin-2-amine

CAS RN

6294-70-8
Record name 5,6-Dimethyl-2-pyrazinamine
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Record name NSC 9622
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Record name 6294-70-8
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Record name 5,6-dimethylpyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GB Barlin - Australian journal of chemistry, 1983 - CSIRO Publishing
The preparations of a series of thiazolo[4,5-b]pyrazines by ring closure of 3-aminopyrazine-2-thiols with orthoesters, and potassium ethyl xanthate are described. 2-Amino-5-…
Number of citations: 36 www.publish.csiro.au
S Ceylan - Medicinal Chemistry Research, 2016 - Springer
5-(Pyridine-3-yl)-1,3,4-oxadiazole-2-thiole 2, obtaining starting from nicotinic acid hydrazide were converted to the corresponding Mannich bases (3a–c) by the reaction with several …
Number of citations: 20 link.springer.com

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